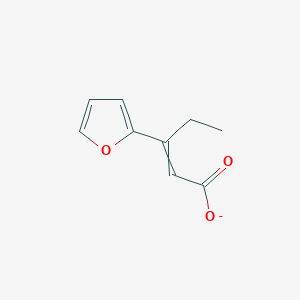

3-(2-Furanyl)-2-pentenoate

Description

3-(2-Furanyl)-2-pentenoate is an unsaturated ester featuring a furan substituent at the β-position relative to the carbonyl group. This compound has a molecular formula of C₁₁H₁₄O₃, a SMILES notation of C(/C=C/c1occc1)(=O)OCC(C)C, and an ECHA registration number of 270-895-2 .

Properties

Molecular Formula |

C9H9O3- |

|---|---|

Molecular Weight |

165.17 g/mol |

IUPAC Name |

3-(furan-2-yl)pent-2-enoate |

InChI |

InChI=1S/C9H10O3/c1-2-7(6-9(10)11)8-4-3-5-12-8/h3-6H,2H2,1H3,(H,10,11)/p-1 |

InChI Key |

GNCAZEPMRIZSEM-UHFFFAOYSA-M |

Canonical SMILES |

CCC(=CC(=O)[O-])C1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furanyl)-2-pentenoate typically involves the reaction of furfural with acetone under aldol condensation conditions. This reaction is catalyzed by a base, such as sodium hydroxide, and results in the formation of the desired product through the formation of a carbon-carbon double bond .

Industrial Production Methods

In industrial settings, the production of 3-(2-Furanyl)-2-pentenoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Furanyl)-2-pentenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form furan-2-carboxylic acid.

Reduction: Reduction of the double bond can yield 3-(2-Furanyl)-pentanoate.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furan-2-carboxylic acid.

Reduction: 3-(2-Furanyl)-pentanoate.

Substitution: Halogenated furanyl-pentenoates.

Scientific Research Applications

3-(2-Furanyl)-2-pentenoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(2-Furanyl)-2-pentenoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pentenoate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Esters with Varying Alkyl Chains

2-Methylpropyl (Isobutyl) Ester (CAS 68480-18-2):

- Hexyl Ester Variants (e.g., hexyl 2-methyl-(3- or 4-)pentenoate): Structural note: Positional isomerism (double bond at C2-C3 vs. C3-C4) affects conjugation and stability. Molecular weight: Higher than the isobutyl analog due to the longer hexyl chain. Applications: Longer alkyl chains may improve solubility in non-polar solvents, making them suitable for coatings or plasticizers .

Table 1: Key Properties of Ester Analogs

| Compound | Molecular Formula | CAS Number | Key Features | Potential Applications |

|---|---|---|---|---|

| 3-(2-Furanyl)-2-pentenoate* | C₁₁H₁₄O₃ | 68480-18-2 | α,β-unsaturation, isobutyl ester | Polymers, specialty chemicals |

| Hexyl 2-methyl-3-pentenoate | Not specified | Not provided | Positional isomerism, hexyl ester | Coatings, plasticizers |

Furan-Containing Compounds with Different Backbones

- 3-(2-Furanyl)-1-phenyl-2-propen-1-one (CAS 717-21-5): Functional group: α,β-unsaturated ketone (chalcone analog). Calculated properties: logP = 3.176 (indicative of moderate lipophilicity) . Applications: Potential use in organic synthesis or as a bioactive scaffold due to the conjugated system and aromatic rings.

- 2-Pentanone, 3-(2-fluoro[1,1'-biphenyl]-4-yl)-5-phenyl (CAS 194922-50-4): Structural features: Fluorinated biphenyl and phenyl substituents. Applications: Likely serves as an intermediate in pharmaceutical synthesis, leveraging fluorine’s electron-withdrawing effects .

Table 2: Comparison of Furan Derivatives

| Compound | Functional Group | Key Substituents | logP | Applications |

|---|---|---|---|---|

| 3-(2-Furanyl)-2-pentenoate* | Ester | 2-Furyl, isobutyl | ~3.0† | Polymers, fragrances |

| 3-(2-Furanyl)-1-phenyl-2-propen-1-one | Ketone | 2-Furyl, phenyl | 3.176 | Bioactive synthesis |

| 2-Pentanone (fluorinated biphenyl) | Ketone | Fluoro-biphenyl, phenyl | N/A | Pharmaceutical intermediates |

†Estimated based on structural similarity to the chalcone analog .

Positional Isomerism and Reactivity

The position of the double bond in pentenoate esters significantly impacts reactivity. For example:

- 2-pentenoate (α,β-unsaturation): Enhanced conjugation with the carbonyl group, increasing electrophilicity and susceptibility to nucleophilic attack.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.